molecular formula C13H11Cl2N3 B8603791 4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride

4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride

Cat. No. B8603791
M. Wt: 280.15 g/mol
InChI Key: JOLOFLLCSVOAKZ-UHFFFAOYSA-N
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Patent
US07645754B2

Procedure details

A heterogeneous mixture of 4 (4.0 g, 17.76 mmol) and phosphorus oxychloride (125 mL) was heated to reflux. After 14 h the homogeneous solution was cooled to room temperature and concentrated in vacuo yielding a black oil. Water was added to the oil and the mixture was warmed. The resulting solid was filtered, washed with water and dried at room temperature to yield 4.22 g of a brown solid (97%). 1H NMR (200 MHz, DMSO-d6): δ 2.43 (s, 3H), 6.31 (s, 1H), 7.49 (m, 3H), 8.34 (m, 2H).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[NH:18][C:6]2[N:7]=[C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:9]=[C:10](O)[C:5]=2[CH:4]=1.P(Cl)(Cl)([Cl:21])=O>O>[ClH:21].[Cl:1][C:10]1[C:5]2[CH:4]=[C:3]([CH3:2])[NH:18][C:6]=2[N:7]=[C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Cl.CC1=CC2=C(N=C(N=C2O)C2=CC=CC=C2)N1
Name
Quantity
125 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a black oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C2=C(N=C(N1)C1=CC=CC=C1)NC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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